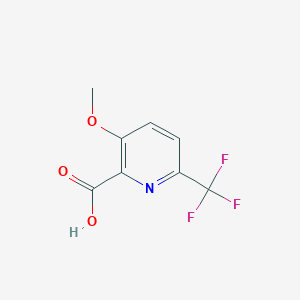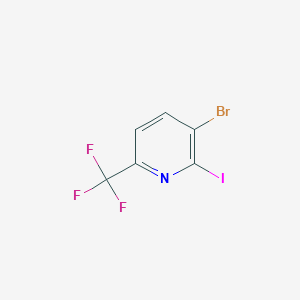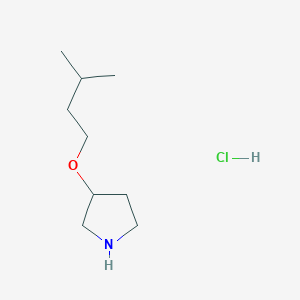
3-(Isopentyloxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(Isopentyloxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with an isopentyloxy group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Isopentyloxy)pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isopentyloxy)pyrrolidine hydrochloride are not extensively detailed in the available literature. It has a molecular formula of C9H19NO HCl and a molecular weight of 193.71 g/mol.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess antioxidant activity . This means they can potentially neutralize harmful free radicals in the body, which could have implications for diseases related to oxidative stress.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Pyrrolidine alkaloids have shown antimicrobial activity, making them potentially useful in combating various bacterial and fungal infections .
Anticancer Activity
Certain pyrrolidine alkaloids have shown promise in anticancer research. For example, compounds with a spiro[pyrrolidine-3,3’-oxindole] moiety have been found to cause apoptotic cell death in MCF-7 breast cancer cells .
Anti-hyperglycemic Activity
Pyrrolidine alkaloids have demonstrated anti-hyperglycemic activity , which could make them useful in the management of diabetes.
Neuropharmacological Activity
These compounds have shown neuropharmacological activity , suggesting potential applications in the treatment of neurological disorders.
Zukünftige Richtungen
Pyrrolidine derivatives, including 3-(Isopentyloxy)pyrrolidine hydrochloride, continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds . Future research may focus on exploring the therapeutic potential of these compounds in various fields such as anticancer, anti-inflammatory, antiviral, and antituberculosis .
Eigenschaften
IUPAC Name |
3-(3-methylbutoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLKUQPNJLSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



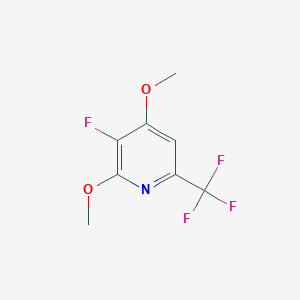


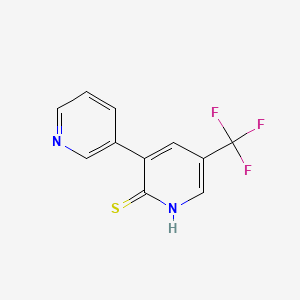
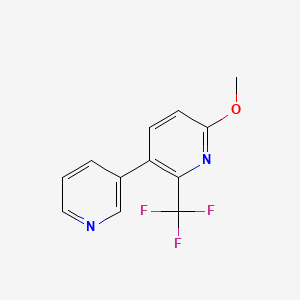
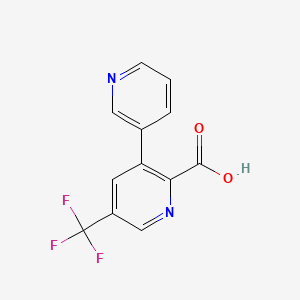
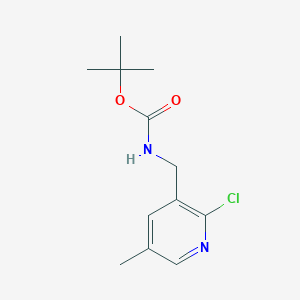

![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)
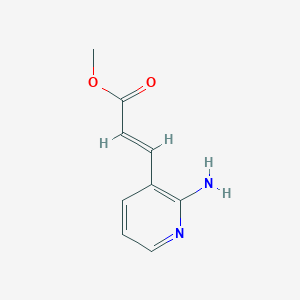
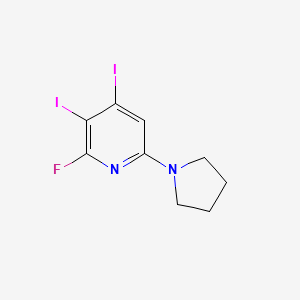
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
